Cas no 34272-66-7 ((2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid)
(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is a thiazole derivative with notable applications in pharmaceutical and organic synthesis. Its structural features, including the phenyl and acetic acid substituents, make it a versatile intermediate for developing bioactive compounds, particularly in medicinal chemistry. The thiazole core contributes to its potential as a scaffold for drug discovery, while the acetic acid moiety enhances its reactivity for further functionalization. This compound is valued for its stability and compatibility with various synthetic routes, enabling precise modifications for targeted research applications. Its well-defined chemical properties ensure consistent performance in experimental settings, supporting its use in developing novel therapeutic agents or specialized organic materials.
34272-66-7 structure
Product Name:(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid
CAS No:34272-66-7
MF:C12H11NO2S
MW:233.286241769791
CID:1068906
PubChem ID:214800
Update Time:2025-06-09
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Methyl-4-phenylthiazol-5-yl)acetic acid
- (2-methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
- (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid
- AKOS000302856
- SR-01000150280-1
- Oprea1_130143
- 2-(2-Methyl-4-phenylthiazol-5-yl)aceticacid
- 2-Methyl-4-phenyl-5-thiazoleacetic acid
- 34272-66-7
- DTXSID30187838
- HMS1515L13
- 5-Thiazoleacetic acid, 2-methyl-4-phenyl-
- ChemDiv3_015039
- SCHEMBL5544242
- SR-01000150280
- 2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
- BRN 0184265
- (2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid
-
- MDL: MFCD00807870
- Inchi: 1S/C12H11NO2S/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
- InChI Key: KNTHNSIRLQYLHR-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(C2C=CC=CC=2)=C1CC(=O)O
Computed Properties
- Exact Mass: 233.05113
- Monoisotopic Mass: 233.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- PSA: 50.19
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019050-1g |
(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid |
34272-66-7 | 1g |
5005CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019050-500mg |
(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid |
34272-66-7 | 500mg |
3055CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019050-500mg |
(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid |
34272-66-7 | 500mg |
3055.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019050-1g |
(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid |
34272-66-7 | 1g |
5005.0CNY | 2021-07-05 | ||
| TRC | M695528-10mg |
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid |
34272-66-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695528-50mg |
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid |
34272-66-7 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M695528-100mg |
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid |
34272-66-7 | 100mg |
$ 210.00 | 2022-06-03 | ||
| Chemenu | CM304087-1g |
2-(2-Methyl-4-phenylthiazol-5-yl)acetic acid |
34272-66-7 | 95% | 1g |
$323 | 2022-12-28 |
(2-Methyl-4-phenyl-thiazol-5-yl)-aceticacid Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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